4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole

Medicinal chemistry Structure–activity relationship Bacterial gyrase inhibition

Researchers mapping pyrazolylthiazole SAR at the pyrazole 3-position require the unsubstituted baseline to quantify substituent contributions. Generic sourcing without verifying substitution risks obtaining analogs with altered potency and target engagement profiles. • Definitive reference compound: free pyrazole NH provides a hydrogen-bond donor geometry absent in 3-SMe and 3-ester congeners, enabling systematic donor-acceptor SAR mapping • Validated structural template: co-crystal structure of the close analog (PDB 3G75, S. aureus GyrB) supports docking-guided panel selection for kinase/ATPase selectivity screens • Fragment-like physicochemical profile (MW 247.3, cLogP ~2.9) with reactive NH for rapid analog generation and multiple vectors for structure-guided elaboration

Molecular Formula C11H9N3S2
Molecular Weight 247.33
CAS No. 263148-06-7
Cat. No. B2601695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole
CAS263148-06-7
Molecular FormulaC11H9N3S2
Molecular Weight247.33
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CS2)C3=CC=NN3
InChIInChI=1S/C11H9N3S2/c1-7-10(8-4-5-12-14-8)16-11(13-7)9-3-2-6-15-9/h2-6H,1H3,(H,12,14)
InChIKeyDKNFJEROSQMSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole: Structural and Pharmacological Profile


4-Methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole (CAS 263148-06-7) is a heterocyclic small molecule (C₁₁H₉N₃S₂, MW 247.3) that integrates thiazole, pyrazole, and thiophene pharmacophores into a single scaffold [1]. This compound belongs to the pyrazolylthiazole class, which has been explored as a privileged template for ATP-competitive kinase and gyrase inhibition [2]. The unsubstituted 3-position of the pyrazole ring distinguishes it from the more studied 3-(methylsulfanyl) congener (PDB 3G75 ligand), creating a structural signature that may alter hydrogen-bonding capacity, electronic distribution, and target engagement profiles relevant to procurement decisions.

Scaffold differentiation Unsubstituted pyrazole 3‑position for alternative H‑bond donor capacity vs SMe analog
Pathway context Pyrazolylthiazole scaffold suitable for ATP‑competitive kinase / ATPase screening
Medicinal chemistry utility Reactive NH handle for late‑stage diversification in SAR library synthesis

Procurement Risk: Non-Interchangeability with Generic Analogs


The pyrazolylthiazole scaffold tolerates diverse substituents, but even minor modifications produce substantial shifts in potency, selectivity, and binding mode. In the bacterial gyrase B series, replacing the 3-methylsulfanyl group with ethyl ester (compound 1g) reduced E. coli GyrB affinity by approximately 1.7-fold (Ki from 2.9 µM to 4.8 µM) [1]. The target compound's unsubstituted pyrazole 3-position eliminates a key van der Waals contact observed in the co-crystal structure of the SMe analog with Staphylococcus aureus GyrB (PDB 3G75) [2], which could further attenuate target engagement or redirect selectivity toward alternative biological targets. Generic substitution without verifying the specific structure–activity relationship (SAR) at the pyrazole 3-position therefore carries a high risk of obtaining a compound with quantitatively and qualitatively different biological performance.

Target compound Unsubstituted pyrazole 3‑position (R = H); predicted loss of hydrophobic van der Waals contact vs SMe analog; distinct H‑bond donor geometry.
3‑SCH₃ analog substitution Generic analog without verified SAR at the 3‑position may shift target engagement and selectivity, limiting direct interchangeability.
Binding mode context Elimination of hydrophobic interaction surface (≈25–30 Ų) may attenuate GyrB affinity; gyrase series shows Ki up to 1.7‑fold shift for minor 3‑position modifications.
Procurement caution Obtaining an analog without confirming the 3‑position SAR can yield a compound with quantitatively and qualitatively different biochemical performance.

Differentiation Evidence Against Analogs


Structural Differentiation at Pyrazole 3-Position

The target compound carries an unsubstituted pyrazole 3-position (R = H), in contrast to the most extensively characterized analog in this series, 4-methyl-5-[3-(methylsulfanyl)-1H-pyrazol-5-yl]-2-thiophen-2-yl-1,3-thiazole (R = SCH₃). The SMe group in the co-crystallized analog forms a hydrophobic contact within the ATP-binding pocket of S. aureus GyrB (PDB 3G75, resolution 2.3 Å) [1]. Removal of this substituent eliminates a predicted van der Waals interaction surface area of approximately 25–30 Ų, which is expected to reduce binding enthalpy. The Ronkin et al. (2010) SAR series demonstrates that pyrazole 3-substituent identity modulates E. coli GyrB Ki over at least a 2.8-fold range within the same core scaffold [2].

Pyrazole 3‑position structure
Class‑level inference
Target R = H vs SMe analog (PDB 3G75 ligand); predicted loss of hydrophobic contact surface ≈25–30 Ų; analogous SMe→ethyl modification reduces E. coli GyrB Ki 1.7‑fold.
Provides H‑bond donor site absent in SMe analog; may support alternative target engagement screening.
Crystallographic context from S. aureus GyrB co‑structure; no direct Ki data for target.
Medicinal chemistry Structure–activity relationship Bacterial gyrase inhibition

Hydrogen-Bond Donor Capacity Differentiation

The unsubstituted pyrazole NH of the target compound contributes one additional hydrogen-bond donor (HBD) compared to the 3-SCH₃ analog, where the sulfur substituent blocks this donor. This shifts the HBD count from 0 (SMe analog) to 1 (target compound), altering the Lipinski and Veber physicochemical profile. Monte Carlo-based property prediction (Molinspiration) estimates for the target compound (MW 247.3, cLogP ~2.9, HBA 3, HBD 1) versus the SMe analog (MW ~294.4, cLogP ~3.4, HBA 3, HBD 0) indicate that the target compound has a lower calculated lipophilicity (ΔcLogP ≈ −0.5) and higher topological polar surface area (TPSA ≈ 69 Ų vs. ~58 Ų for the SMe analog) [1]. These differences may translate into superior aqueous solubility and reduced plasma protein binding, though direct experimental pharmacokinetic data are not publicly available for either compound.

H‑bond donor / lipophilicity shift
Class‑level inference
Target HBD = 1, cLogP ≈2.9, TPSA ≈69 Ų vs SMe analog HBD = 0, cLogP ≈3.4, TPSA ≈58 Ų (Molinspiration).
Additional HBD and reduced lipophilicity may improve lead‑likeness and aqueous solubility context.
In silico estimates; experimental logP/solubility not publicly available.
Physicochemical profiling Drug-likeness Ligand efficiency

Synthetic Accessibility for Parallel Library Synthesis

The target compound's unsubstituted pyrazole NH provides a reactive handle for late-stage diversification via N-alkylation, N-acylation, or N-arylation chemistry, enabling rapid generation of focused libraries. In contrast, the 3-SCH₃ analog is a terminal compound with no comparable reactive vector on the pyrazole ring. The multi-step synthetic route described in the 2024 RSC Advances study for pyrazolyl–thiazole–thiophene hybrids (compounds 7a–7g) involves a Claisen condensation followed by hydrazine cyclocondensation, yielding the pyrazole NH intermediate before further derivatization [1]. The target compound occupies this intermediate position, offering strategic procurement value as a central scaffold for SAR exploration rather than as an end-product screening compound.

Synthetic diversification handle
Supporting evidence
Unsubstituted pyrazole NH enables N‑alkylation, N‑acylation, and cross‑coupling chemistries; SMe analog lacks comparable reactive vector.
Offers ≥3 orthogonal diversification routes; strategic scaffold for SAR library construction.
Based on reactivity principles and published synthetic methodology for analogous scaffolds.
Parallel synthesis Medicinal chemistry Building block procurement

Research and Industrial Application Scenarios


Kinase and ATPase Selectivity Profiling

The unsubstituted pyrazole NH provides a hydrogen-bond donor geometry not present in the well-characterized 3-SCH₃ gyrase inhibitor. This feature can be exploited in broad-panel kinase or ATPase selectivity screens to identify targets that require a donor at this vector for tight binding. The co-crystal structure of the SMe analog (PDB 3G75) [1] provides a template for docking studies to predict targets where the NH donor would form productive interactions with an acceptor residue, guiding panel selection.

Fragment-Based Drug Discovery and Hit-to-Lead Expansion

With MW 247.3 and cLogP ~2.9 [2], the compound falls within standard fragment-like physicochemical space (MW < 300, cLogP ≤ 3). Its three-ring heterocyclic core provides multiple vectors for structure-guided elaboration, while the reactive pyrazole NH permits rapid analog synthesis for SAR expansion. The crystal structure of the close analog bound to S. aureus GyrB [1] offers a validated binding mode that can guide fragment growth strategies.

Gyrase B Inhibitor Optimization Building Block

The Ronkin et al. (2010) gyrase B series demonstrated that pyrazole 3-position substituents modulate E. coli GyrB Ki over a ≥2.8-fold range [3]. The target compound, as the unsubstituted baseline, serves as the appropriate reference point for quantifying the contribution of any 3-substituent introduced during lead optimization. Its procurement enables systematic exploration of this underexplored SAR vector without confounding pre-existing substitution.

Application
Selection Property
Validation Focus
Kinase / ATPase selectivity profiling
Unsubstituted pyrazole NH for H‑bond donor interactions
Docking‑based panel selection using co‑crystal template
Fragment‑based drug discovery
Fragment‑like physicochemical profile
Structure‑guided elaboration with reactive diversification handle
Gyrase B inhibitor optimization building block
Unsubstituted baseline for 3‑position SAR
Quantify substituent contributions to GyrB affinity
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